![molecular formula C9H8Cl2N2S B1349633 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 88203-19-4](/img/structure/B1349633.png)
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
“4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular weight of 219.07 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is 1S/C8H8Cl2N2O/c9-3-7-11-6-1-2-13-4-5 (6)8 (10)12-7/h1-4H2 .Chemical Reactions Analysis
The chemical reactions of pyrimidines have been studied extensively. For example, through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .Physical And Chemical Properties Analysis
The physical form of “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a powder . It has a molecular weight of 219.07 . The storage temperature is at room temperature .Scientific Research Applications
Medicinal Chemistry Scaffolding
Compounds similar to “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” serve as scaffolds in medicinal chemistry for developing potent kinase inhibitors. These inhibitors are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis .
Anti-inflammatory Agents
Related pyrimidine derivatives have been synthesized and identified as NF-κB and AP-1 inhibitors, indicating potential use as anti-inflammatory agents .
Anticancer Activity
Derivatives of pyrrolo[2,3-d]pyrimidine containing chlorine atoms have been designed and synthesized with demonstrated in vitro anticancer activity. This suggests that the compound may also be explored for its anticancer properties .
Cytotoxicity Studies
Pyrimidine derivatives have shown cytotoxic activities against various cancer cell lines, suggesting that “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” could be studied for similar cytotoxic effects .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, resulting in significant alterations in cell cycle progression . They interact with CDK2, leading to the inhibition of the enzyme’s activity .
Biochemical Pathways
Compounds that inhibit cdk2 can affect cell cycle progression . By inhibiting CDK2, these compounds can cause cell cycle arrest at the G1/S phase, leading to apoptosis .
Result of Action
Similar compounds have shown to cause cell cycle arrest at the g1/s phase and induce apoptosis within cells . They have also shown cytotoxic activities against various cell lines .
Action Environment
It is generally recommended that such compounds be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
Future Directions
The future directions of research on pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYKBHIJQAUSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368511 |
Source
|
Record name | 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
CAS RN |
88203-19-4 |
Source
|
Record name | 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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